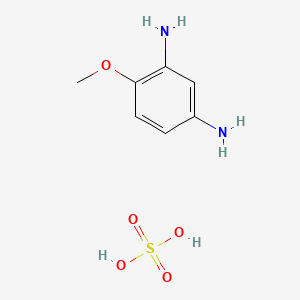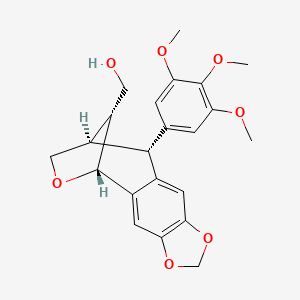
Methyl 4-chloro-2-(difluoromethoxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and esterification processes. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, the synthesis of various benzoate esters was performed by esterification of the appropriate acids with alcohols, followed by treatment with trifluoroacetic anhydride in an autoclave . These methods suggest that the synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate could potentially be carried out through similar esterification and subsequent halogenation reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These analytical techniques would be applicable to determine the molecular structure of Methyl 4-chloro-2-(difluoromethoxy)benzoate as well.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . The interaction of benzoate esters with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to various transformations and the formation of new compounds . These studies indicate that Methyl 4-chloro-2-(difluoromethoxy)benzoate could also undergo interesting chemical reactions, particularly with respect to halogenation and the introduction of fluorine-containing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been examined, including their thermodynamic properties and non-linear optical (NLO) properties . The solubility and reactivity in different solvent media have been explored using models such as the integral equation formalism polarizable continuum model (IEF-PCM) . For Methyl 4-chloro-2-(difluoromethoxy)benzoate, similar studies would be required to fully understand its physical and chemical properties, including its behavior in various solvents and under different environmental conditions.
Scientific Research Applications
Acaricide Properties
Methyl 4-chloro-2-(difluoromethoxy)benzoate exhibits properties as an acaricide, a type of pesticide targeting mites and ticks. A related compound, methyl 5-chloro-2-[(trifluoromethyl)sulfonyl]amino benzoate (commonly named amidoflumet), has been studied for its molecular orientation and intramolecular hydrogen bonding, which are significant for its effectiveness as an acaricide (Kimura & Hourai, 2005).
Chemical Transformation Studies
Methyl 4-chloro-2-(difluoromethoxy)benzoate has been the subject of studies focusing on its chemical transformations. One such study investigated the interaction of similar compounds with sulfur tetrafluoride, leading to the formation of new compounds, such as methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Applications in Chemosensing
This chemical also finds use in the field of chemosensors. A study reported the synthesis of novel anion sensors, including a derivative of methyl 4-chloro-2-(difluoromethoxy)benzoate, for fluoride sensing. These compounds displayed distinct color changes and optical shifts in response to fluoride ions, demonstrating their potential in colorimetric fluoride detection (Ma et al., 2013).
Role in Intermediate Synthesis
Methyl 4-chloro-2-(difluoromethoxy)benzoate serves as an important intermediate in the synthesis of various compounds. For example, its derivative, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, was an essential intermediate in the production of Tianeptine, highlighting its role in pharmaceutical synthesis (Yang Jian-she, 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 4-chloro-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJFZSWLFHSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697531 | |
| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(difluoromethoxy)benzoate | |
CAS RN |
639826-30-5 | |
| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)

